3-(chloromethyl)-5-methyl-1,2-thiazole
Description
3-(Chloromethyl)-5-methyl-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at position 3 and a methyl group at position 3. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse chemical reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group (-CH₂Cl) introduces a reactive site for nucleophilic substitution, enabling further derivatization, while the methyl group enhances stability and modulates electronic properties .
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOOGUDSIHEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the chloromethylation of 5-methyl-1,2-thiazole. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(chloromethyl)-5-methyl-1,2-thiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-methyl-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazoles or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazoles and other reduced derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
3-(Chloromethyl)-5-methyl-1,2-thiazole is synthesized through various methods, often involving chlorination and substitution reactions. Its structure allows it to act as a versatile intermediate in the synthesis of more complex molecules. The compound exhibits properties that make it suitable for use in pharmaceuticals and agricultural chemicals.
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of derivatives of 3-(chloromethyl)-5-methyl-1,2-thiazole. For instance, compounds derived from this thiazole exhibited activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.17 to 0.47 mg/mL, indicating moderate to strong antibacterial effects .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of thiazole derivatives in cell models. Compounds based on thiazole structures were evaluated for their ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. One compound showed a neuroprotective effect of 53% compared to a reference compound, suggesting potential applications in treating neurodegenerative diseases .
Agrochemical Applications
Pesticide Development
3-(Chloromethyl)-5-methyl-1,2-thiazole serves as an important intermediate in the synthesis of various pesticides. The compound's reactivity allows for the development of novel agrochemicals that can target specific pests while minimizing environmental impact. For example, its derivatives have been explored for their efficacy against agricultural pests, enhancing crop protection strategies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of thiazole derivatives is crucial for optimizing their biological activity. Research indicates that modifications at specific positions on the thiazole ring can significantly enhance antimicrobial efficacy and selectivity against target organisms .
| Modification | Effect on Activity |
|---|---|
| Substituents at position 4 (e.g., phenyl) | Enhanced antibacterial activity |
| Presence of electron-withdrawing groups | Increased potency against certain pathogens |
| Alkyl substitutions | Varied effects on solubility and bioavailability |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study synthesized multiple thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with specific substituents showed significantly lower MIC values, demonstrating the importance of structural modifications in enhancing efficacy .
Case Study 2: Neuroprotective Screening
In another investigation, a series of thiazole-based compounds were screened for neuroprotective properties using PC12 cells exposed to oxidative stress. The study identified several candidates with promising protective effects, paving the way for further development in neuropharmacology .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-methyl-1,2-thiazole depends on its specific application. In general, the compound can interact with biological molecules through its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Heterocycle Impact: Thiazoles (e.g., target compound) exhibit higher electron density than oxazoles due to sulfur's electron-donating nature.
- Substituent Effects : Chloromethyl groups (as in the target compound) are more reactive toward nucleophilic substitution than nitro () or thione groups (). Methyl groups enhance steric stability, while larger substituents (e.g., ethyl in ) increase hydrophobicity .
Key Observations :
- The target compound’s synthesis () relies on ZnCl₂-catalyzed cyclization, whereas thiadiazoles () use base-mediated methods. Yields for thiazole derivatives are moderate (~62%), but optimization may vary with substituents .
Biological Activity
3-(Chloromethyl)-5-methyl-1,2-thiazole is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with 3-(chloromethyl)-5-methyl-1,2-thiazole, supported by data tables and relevant case studies.
Chemical Structure and Properties
3-(Chloromethyl)-5-methyl-1,2-thiazole features a thiazole ring substituted with a chloromethyl group and a methyl group. Its molecular formula is C₅H₆ClN₁S, with a molecular weight of approximately 135.62 g/mol. The presence of the chlorine atom and the thiazole ring contributes to its reactivity and biological activity.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study demonstrated that various thiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 3-(chloromethyl)-5-methyl-1,2-thiazole were found to be lower than those of standard antibiotics like oxytetracycline, indicating its potential as an effective antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-(Chloromethyl)-5-methyl-1,2-thiazole | 7.8 | Strong against S. aureus |
| Oxytetracycline | 15.6 | Standard control |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. Research indicates that 3-(chloromethyl)-5-methyl-1,2-thiazole may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of tubulin polymerization . In vitro assays have shown promising results in reducing the viability of cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Moderate inhibition |
| HeLa (Cervical Cancer) | 15 | Significant inhibition |
The biological activities of 3-(chloromethyl)-5-methyl-1,2-thiazole can be attributed to its ability to interact with specific molecular targets within cells. It is believed to act as an enzyme inhibitor or modulator, affecting pathways involved in cell growth and survival. For example, its anticancer effects may involve interference with microtubule dynamics and induction of apoptosis in malignant cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various thiazoles against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that 3-(chloromethyl)-5-methyl-1,2-thiazole had superior activity compared to conventional antibiotics .
- Anticancer Screening : In another investigation focusing on several thiazole derivatives, 3-(chloromethyl)-5-methyl-1,2-thiazole was found to exhibit significant cytotoxic effects on multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 3-(chloromethyl)-5-methyl-1,2-thiazole, and how do reaction conditions influence yield?
Methodological Answer:
- Classical synthesis involves cyclization of thioamide precursors with α-chloroketones in aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours, yielding ~60–70% .
- Microwave-assisted synthesis reduces reaction time to 15–30 minutes with comparable yields (65–72%) by enhancing reaction kinetics through dielectric heating .
- Key variables include solvent polarity (polar aprotic solvents improve cyclization efficiency), stoichiometric ratios (1:1.2 thioamide:chloroketone), and temperature control to minimize side reactions like hydrolysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-(chloromethyl)-5-methyl-1,2-thiazole?
Methodological Answer:
- NMR : H NMR (CDCl₃) shows characteristic signals: δ 2.35 (s, 3H, CH₃), δ 4.65 (s, 2H, CH₂Cl), and δ 6.85 (s, 1H, thiazole C-H) . C NMR confirms the thiazole ring (C-2 at δ 165–170 ppm) and CH₂Cl (δ 45–50 ppm).
- HPLC-MS : Used to assess purity (>95%) and detect impurities (e.g., unreacted chloroketone or dimerization byproducts) .
- X-ray crystallography (if crystalline): Resolves bond lengths (e.g., C-Cl = 1.78–1.82 Å) and confirms regiochemistry .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposes above 215°C (TGA data), with degradation products including HCl and methylthiazole derivatives .
- Light sensitivity : UV exposure (254 nm) induces C-Cl bond cleavage; store in amber vials under inert gas (N₂/Ar) .
- Hydrolytic stability : Susceptible to hydrolysis in aqueous media (pH > 7); use anhydrous solvents for long-term storage .
Q. What safety protocols are recommended for handling 3-(chloromethyl)-5-methyl-1,2-thiazole?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritant) .
- Ventilation : Use fume hoods due to volatile chlorinated byproducts (e.g., CH₃Cl).
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiazole ring formation during synthesis?
Methodological Answer:
- DFT calculations (B3LYP/6-31G*) show that cyclization proceeds via a thiophilic attack of the thioamide sulfur on the α-chloroketone, followed by HCl elimination. The 5-methyl group stabilizes the transition state through hyperconjugation, favoring 1,2-thiazole over 1,3-isomers .
- Kinetic studies (Arrhenius plots) reveal an activation energy of ~85 kJ/mol, consistent with a concerted mechanism .
Q. How can researchers evaluate the compound’s bioactivity against microbial targets?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with the chloroalkyl group’s electrophilicity, enhancing membrane disruption .
- Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK293) to assess selectivity indices (SI > 10 preferred) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. The chloromethyl group shows high affinity for cysteine residues (binding energy: −8.2 kcal/mol) .
- QSAR models : Correlate Hammett σ values of substituents with reaction rates in SN2 displacements (R² = 0.89 for arylthiol substitutions) .
Q. How can contradictory data on the compound’s solubility be resolved?
Methodological Answer:
- Solubility profiling : Use shake-flask method (UV-Vis quantification) in DMSO (high solubility: 250 mg/mL) vs. water (<0.1 mg/mL). Discrepancies arise from aggregation in aqueous media .
- Co-solvent systems : PEG-400 increases aqueous solubility (up to 5 mg/mL) via hydrophobic cavity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
